2-(Chloromethyl)-5-methyl-1,3-benzothiazole
Description
2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a benzothiazole derivative characterized by a chloromethyl (-CH$2$Cl) substituent at position 2 and a methyl (-CH$3$) group at position 5 of the benzothiazole core. The benzothiazole scaffold is a bicyclic structure comprising a benzene ring fused with a thiazole ring, conferring unique electronic and steric properties. The chloromethyl group enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Its methyl group at position 5 contributes to lipophilicity, influencing solubility and biological interactions.
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKLGFADWCFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-91-9 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzothiazole typically involves the chloromethylation of 5-methyl-1,3-benzothiazole. One common method is the reaction of 5-methyl-1,3-benzothiazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzothiazoles.
Oxidation: The methyl group at the 5-position can be oxidized to form carboxylic acids or aldehydes.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrobenzothiazoles.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Chloromethyl)-5-methyl-1,3-benzothiazole serves as an important building block for creating more complex molecules. It can react with various nucleophiles such as amines or thiols to form derivatives that are useful in further chemical research.
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: Research indicates that benzothiazole derivatives can inhibit cancer cell growth and may serve as lead compounds for developing new anticancer therapies .
Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Antitubercular Activity: Recent studies highlight its derivatives' efficacy against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
- Drug Metabolism Interaction: The compound has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism, indicating possible implications for drug-drug interactions when co-administered with other pharmaceuticals.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | |
| Antimicrobial | Escherichia coli | |
| Anticancer | Various cancer cell lines | |
| Antitubercular | Mycobacterium tuberculosis |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various benzothiazole derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. Using the Resazurin microtiter assay method, several derivatives demonstrated significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies investigated the anticancer properties of benzothiazole derivatives derived from this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at low concentrations, prompting further exploration into their mechanisms of action and potential clinical applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3-benzothiazole varies depending on its application:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations :
- Reactivity : The chloromethyl group in the target compound enhances electrophilicity compared to methoxy or phenyl-substituted derivatives (e.g., in ), enabling facile alkylation or cross-coupling reactions.
- Crystallinity : Derivatives with planar substituents (e.g., 4-methoxyphenyl in ) exhibit tighter crystal packing due to π-π stacking and hydrogen bonding, whereas bulky groups may reduce crystallinity.
- Biological Activity: Halogenated derivatives (e.g., 5-bromo in ) often show enhanced antimicrobial or cytotoxic properties compared to non-halogenated analogs due to increased lipophilicity and membrane penetration .
Key Observations :
- Catalysts : Sodium metabisulfite (Na$2$S$2$O$_5$) is commonly used to promote cyclization in benzothiazole synthesis .
- Solvents: Polar aprotic solvents like DMF enhance reaction rates, while ethanol is preferred for crystallization .
- Yield Optimization : Higher yields (>80%) are achieved with stoichiometric control and reflux conditions .
Table 3: Property Comparison
Key Observations :
Biological Activity
2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈ClN₁S
- Molecular Weight : Approximately 183.66 g/mol
- Solubility : Soluble in organic solvents
The presence of the chloromethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and cyclization processes, leading to various derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Cytochrome P450 Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions when co-administered with other pharmaceuticals.
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant activity against various bacterial strains, positioning them as potential anti-tubercular agents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown efficacy against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These compounds were evaluated using the MTT assay for cell viability and flow cytometry for apoptosis analysis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A431 | Data Not Available | Induces apoptosis |
| Related Benzothiazole Derivative | A549 | 1-4 | Inhibits cell migration and inflammatory cytokines |
The studies indicate that these compounds can significantly reduce cancer cell proliferation and modulate inflammatory responses by decreasing levels of IL-6 and TNF-α .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. In particular, it has been evaluated against Mycobacterium tuberculosis with promising results. The structural modifications in benzothiazoles often enhance their antimicrobial efficacy .
Case Studies
Several studies have investigated the biological efficacy of benzothiazole derivatives:
- Anticancer Activity : A study synthesized novel benzothiazole derivatives that exhibited significant anti-tumor activities in various cancer cell lines. The lead compound demonstrated a marked reduction in cell viability at low concentrations while promoting apoptosis through mechanistic pathways involving AKT and ERK signaling .
- Antimicrobial Studies : Derivatives of this compound were tested against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated substantial antibacterial activity, suggesting potential therapeutic applications against multidrug-resistant infections .
Q & A
Basic: What are the standard synthetic routes for 2-(Chloromethyl)-5-methyl-1,3-benzothiazole, and how is structural purity validated?
The compound is typically synthesized via condensation reactions between substituted thiols and aldehydes under reflux conditions. For example, a method analogous to the synthesis of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol involves refluxing 2-amino-4-chlorobenzenethiol with an aldehyde derivative in the presence of sodium metabisulfite and DMF . Structural validation employs:
- NMR spectroscopy (¹H and ¹³C) to confirm bond connectivity and substituent positions.
- Infrared spectroscopy (IR) to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).
- Elemental analysis to verify calculated vs. experimental carbon, hydrogen, and nitrogen percentages .
Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Catalyst use : Sodium metabisulfite facilitates thiol-aldehyde condensation .
- Temperature control : Reflux conditions (~100–120°C) balance reaction rate and side-product minimization.
- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, allowing termination at maximal product formation .
Yield optimization may require iterative adjustments to these parameters.
Basic: What spectroscopic and crystallographic techniques resolve structural ambiguities in benzothiazole derivatives?
- X-ray crystallography : Determines precise bond lengths, angles, and dihedral angles (e.g., planar benzothiazole rings with deviations <0.005 Å ).
- Density Functional Theory (DFT) : Validates experimental crystallographic data and predicts electronic properties .
- HSQC/HMBC NMR : Correlates ¹H-¹³C couplings to confirm substituent positions in complex derivatives .
Advanced: How should researchers address contradictory spectral or crystallographic data in benzothiazole systems?
- Cross-validation : Compare NMR/IR data with structurally characterized analogs (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ).
- Computational modeling : Use docking studies to assess steric/electronic compatibility with active sites, resolving discrepancies in binding conformations .
- Re-synthesis and reanalysis : Confirm reproducibility to rule out experimental artifacts .
Advanced: What strategies are recommended for designing biological activity studies on this compound?
- Targeted docking studies : Use crystal structures of enzymes (e.g., acetylcholinesterase) to predict binding modes, as demonstrated for related benzothiazole-triazole hybrids .
- Structure-activity relationship (SAR) : Modify the chloromethyl and methyl groups to assess their roles in bioactivity, leveraging known benzothiazole pharmacophores .
- In vitro assays : Prioritize cytotoxicity and enzyme inhibition studies, guided by precedents in benzothiazole-based antimicrobial and anticancer agents .
Basic: What safety protocols are critical when handling this compound?
- Hazard mitigation : Despite limited toxicity data for this specific compound, assume reactivity due to the chloromethyl group. Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from moisture to prevent hydrolysis .
Advanced: How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Experimental determination : Use differential scanning calorimetry (DSC) for melting points and UV-Vis spectroscopy for solubility profiling.
- Predictive modeling : Apply quantitative structure-property relationship (QSPR) models to estimate properties based on substituent contributions .
- Literature analogs : Extrapolate from structurally similar compounds (e.g., 5-chloro-1,3-benzothiazole derivatives with reported melting points ~150–200°C ).
Advanced: What mechanistic insights guide the synthesis of halogenated benzothiazole derivatives?
- Electrophilic substitution : Chloromethyl groups direct electrophiles to specific ring positions, influencing regioselectivity .
- Nucleophilic displacement : The chloromethyl moiety can undergo SN2 reactions, enabling further functionalization (e.g., thiol or amine coupling) .
- Cyclization kinetics : Monitor intermediates (e.g., Schiff bases) to optimize ring-closure steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
